molecular formula C13H10FN3 B1358682 3-(4-fluorophenyl)-1H-indazol-5-amine CAS No. 395099-48-6

3-(4-fluorophenyl)-1H-indazol-5-amine

Cat. No. B1358682
M. Wt: 227.24 g/mol
InChI Key: AGZGTCUSGGVSFV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antitumor Activity

The compound 3-(4-fluorophenyl)-1H-indazol-5-amine and its derivatives have been explored for their antitumor activities. Research has shown that these compounds inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents. For example, a study synthesized a compound related to 3-(4-fluorophenyl)-1H-indazol-5-amine and tested its antitumor activity, demonstrating inhibition of cancer cell growth (Hao et al., 2017; Tang & Fu, 2018).

Antimicrobial Activity

Compounds incorporating the 3-(4-fluorophenyl)-1H-indazol-5-amine structure have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects against a variety of microbial strains, suggesting their utility in developing new antimicrobial agents (Karthikeyan et al., 2006; Abdel-Wahab et al., 2014).

Synthesis and Chemical Structure

The synthesis and structural characterization of 3-(4-fluorophenyl)-1H-indazol-5-amine derivatives have been a subject of interest, aiming to understand their chemical properties and potential applications. Studies have detailed the synthesis routes and crystal structures, providing insights into their molecular frameworks and potential for further chemical modifications (Lu et al., 2017; Wang et al., 2015).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with handling it.


Future Directions

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properties

IUPAC Name

3-(4-fluorophenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGTCUSGGVSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626020
Record name 3-(4-Fluorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1H-indazol-5-amine

CAS RN

395099-48-6
Record name 3-(4-Fluorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Step (c) (0.5 g, 1.94 mmol) was dissolved in methanol (50 ml) and treated with 5 wt % Palladium on charcoal (0.15 g). The reaction mixture was pressurized with 50 psi of H2 and stirred for 4 hours. The reaction was filtered and concentrated in vacuo to afford the title compound (0.36 g, 81%); MS (ES+) m/e 229 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 1-{[3-(4-fluorophenyl)-5-nitro(1H-indazolyl)]methoxy}-2-methoxyethane (100 mg, 0.29 mmol) in ethanol (30 mL) was added a scoup of Pd/carbon. The reaction was stirred overnight at room temperature under an atmosphere of hydrogen. It was filtered over celite and the solution concentrated to an oil. The oil was taken up in methanol (20 mL) and 6N HCl (20 mL) and the solution was heated to 75° C. for 3 hours. The solution was concentrated under vacuo, added to saturated bicarbonate (100 mL) and extracted with ethyl acetate (3×30 mL). The organic layers were dried (Na2SO4), concentrated to an oil and chromatographed on silica gel, eluting with 50% ethyl acetate/hexane to give the title compound (35 mg, 53% yield). 1H NMR (CDCl3) δ 10.1 (br s, 1H), 7.89 (dd, 1H), 7.23–7.16 (m, 4H), 6.91 (dd, 1H), 3.6 (br s, 1H); ES-MS (m/z) 228 [M+1]+.
Name
1-{[3-(4-fluorophenyl)-5-nitro(1H-indazolyl)]methoxy}-2-methoxyethane
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
53%

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